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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diradical character of two important classes

of organic dyes: croconaines and squaraines. By examining their electronic structure and

resulting photophysical properties, this document aims to inform the selection and design of

these molecules for applications in bioimaging, sensing, and therapeutics. The information

presented is supported by experimental and computational data from peer-reviewed literature.

Introduction: Croconaines and Squaraines
Squaraine (SQ) and croconaine (CR) dyes are structurally related chromophores built upon a

central oxocarbon core. Both feature a donor-acceptor-donor (D-A-D) architecture, which is

responsible for their intense and sharp absorption bands. The key distinction lies in the central

acceptor unit: squaraines are derived from a four-membered squaric acid ring, while

croconaines possess a five-membered croconic acid core.[1] This seemingly subtle structural

difference has profound implications for their electronic properties, particularly their tendency to

exhibit diradical character.

The electronic structure of these dyes can be described by a resonance between a closed-shell

zwitterionic form and an open-shell diradical form.[2] The contribution of this diradical form to

the ground-state electronic structure is referred to as the diradical character (often denoted as

y or y₀). A higher diradical character is associated with a smaller singlet-triplet energy gap

(ΔES-T) and leads to significant red-shifting of the absorption maximum into the near-infrared

(NIR) and short-wavelength infrared (SWIR) regions.[2][3][4]
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Computational and experimental studies have consistently shown that croconaines, owing to

their larger five-membered ring, generally possess a greater diradical character than their

squaraine analogues.[1][4] This enhanced diradical nature is a key factor behind their

characteristically longer absorption wavelengths.[4]

Quantitative Comparison of Diradical Character
The diradical character of these dyes can be quantified through computational chemistry and

inferred from experimental data. Key metrics include the diradical character index (y₀), which

ranges from 0 for a pure closed-shell species to 1 for a pure diradical, and the singlet-triplet

energy gap (ΔES-T), which is inversely proportional to the diradical character.[4][5]

Below are tables summarizing calculated values for representative croconaine and squaraine

derivatives from the literature.

Table 1: Calculated Diradical Character Index (y₀) and Singlet-Triplet Gap (ΔES-T) for

Chalcogenopyrylium-Based Croconaines.

Compound
Chalcogen Atom
(X)

Calculated y₀
Calculated ΔES-T
(eV)

CR-O O 0.69 0.169

CR-S S 0.81 0.164

CR-Se Se 0.82 0.148

Data sourced from

computational studies

using spin-projected

unrestricted Hartree–

Fock (PUHF) theory.

[5]

Table 2: Comparative Calculated Singlet-Triplet Gap (ΔES-T) for Various Squaraine and

Croconaine Dyes.
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Dye Class Compound Donor Group
Calculated ΔES-T
(kcal/mol)

Squaraines Aniline 21.0

Pyrrole 22.1

Indole 20.2

Croconaines Aniline 17.5

Pyrrole 18.2

Indole 16.8

Data represents a selection

from a comparative

computational study. These

values highlight the general

trend of lower ΔES-T in

croconaines compared to

analogous squaraines,

indicating a higher diradical

character in the former.[4]

Table 3: Photophysical Properties of Representative Squaraine and Croconaine Dyes.

Dye Class Compound Donor Group Experimental λmax (nm)

Squaraine Indole Derivative ~650 - 750

Croconaine Indole Derivative ~750 - 850

Croconaine Thiopyrylium Derivative >1000

Typical absorption ranges

compiled from multiple

sources. The longer absorption

wavelengths of croconaines

correlate with their higher

diradical character.[4][5][6]
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Methodologies for Evaluating Diradical Character
The assessment of diradical character relies on a combination of computational and

experimental techniques.

Experimental Protocols
1. Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly specific technique

that directly detects unpaired electrons. For molecules with a significant diradical character, a

thermally accessible triplet state can be populated, giving rise to an ESR signal.

Objective: To detect the presence of unpaired electrons in a thermally populated triplet state,

providing direct evidence of diradical character.

Instrumentation: A standard X-band ESR/EPR spectrometer equipped with a cryostat for

variable-temperature measurements.

Sample Preparation: The dye is dissolved in a suitable, degassed organic solvent (e.g.,

dichloromethane or toluene) to a concentration of approximately 1 mM. The solution is then

sealed in a quartz ESR tube under an inert atmosphere (e.g., argon or nitrogen) to prevent

degradation by oxygen.

Data Acquisition:

The sample is placed in the spectrometer's resonant cavity.

The temperature is varied (e.g., from 100 K to 300 K) to observe changes in signal

intensity, which can provide information about the singlet-triplet energy gap.

Spectra are typically recorded at a microwave frequency of ~9.5 GHz with a magnetic field

sweep.

Data Analysis: The appearance of a characteristic triplet state spectrum upon warming

confirms the presence of a thermally accessible triplet state. The temperature dependence of

the signal intensity can be analyzed using a Boltzmann distribution to estimate the ΔES-T.[5]

[7]
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2. Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) Spectroscopy

VT-NMR is used to probe the magnetic environment of nuclei within a molecule. For

diradicaloids, the presence of a paramagnetic triplet state in thermal equilibrium with the singlet

ground state can lead to characteristic changes in the ¹H NMR spectrum, such as line

broadening or shifts in resonance frequencies as a function of temperature.

Objective: To observe temperature-dependent changes in NMR signals (broadening,

chemical shift) that indicate the presence of a paramagnetic species in thermal equilibrium.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

variable-temperature probe.

Sample Preparation: The dye is dissolved in a deuterated solvent with a wide liquid

temperature range (e.g., tetrachloroethane-d₂, toluene-d₈) to a concentration of 1-5 mg/mL in

a high-quality (e.g., Class A) NMR tube.

Data Acquisition:

A standard ¹H NMR spectrum is acquired at ambient temperature.

A series of ¹H NMR spectra are then recorded at incremental temperatures (e.g., every 10-

20 K) over a wide range (e.g., -80 °C to +110 °C).

The temperature inside the probe must be allowed to equilibrate for several minutes

before each acquisition.

Data Analysis: Significant broadening of proton signals or shifts in their positions as the

temperature changes can indicate an increasing population of the triplet state, thus

confirming the diradical character of the molecule.[5][7]

Computational Protocols
1. Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to predict the electronic structure and properties of

molecules. For diradical systems, a broken-symmetry approach is often employed.
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Objective: To calculate the singlet-triplet energy gap (ΔES-T) and analyze the molecular

orbitals to infer diradical character.

Methodology:

The molecular geometry is first optimized for both the singlet and triplet states.

For the open-shell singlet state, an unrestricted DFT (UDFT) calculation with a "broken-

symmetry" initial guess is performed. This allows the description of two unpaired electrons

with opposite spins localized in different regions.

The energy of the triplet state is calculated using a standard UDFT approach.

The ΔES-T is calculated as the energy difference between the lowest triplet state and the

broken-symmetry singlet state. A smaller ΔES-T value implies a larger diradical character.

[4]

Functionals such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are

commonly used.[4][5]

2. Calculation of the Diradical Character Index (y₀)

The diradical character index can be calculated more formally using methods like spin-

projected unrestricted Hartree-Fock (PUHF) or from the occupation numbers of natural orbitals

in multiconfigurational calculations.

Objective: To obtain a quantitative measure of the diradical character.

Methodology (PUHF):

An unrestricted Hartree-Fock (UHF) or DFT calculation is performed on the singlet state.

The resulting wavefunction, which may be spin-contaminated, is then subjected to a spin

projection technique to remove contributions from higher spin states (triplet, quintet, etc.).

The diradical character y₀ is calculated from the expectation value of the total spin

operator before and after projection.
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Methodology (CASSCF):

A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed,

typically with an active space of two electrons in two orbitals (the HOMO and LUMO).

The diradical character can be related to the occupation number of the Lowest Unnatural

Orbital (LUNO) in the natural orbital analysis of the CASSCF wavefunction.

Structure-Property Relationships
The relationship between the molecular structure of squaraines and croconaines and their

resulting diradical character and photophysical properties can be visualized as a logical

workflow. The choice of the central oxocarbon ring is a primary determinant of the molecule's

electronic structure.

Molecular Core Structure

Electronic Properties

Resulting Photophysical Properties

Squaraine Core
(4-Membered Ring)

Larger ΔES-T
Lower Diradical Character (y₀)

Croconaine Core
(5-Membered Ring)

Smaller ΔES-T
Higher Diradical Character (y₀)

Absorption in Vis-NIR
(typically < 800 nm)

Absorption in NIR-SWIR
(typically > 800 nm)

Click to download full resolution via product page

Figure 1. Logical workflow illustrating how the core structure of squaraines vs. croconaines

influences their diradical character and, consequently, their absorption properties.
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Conclusion
The evaluation of diradical character is crucial for understanding and predicting the

photophysical properties of squaraine and croconaine dyes. The available data consistently

indicate that the five-membered ring of croconaines imparts a significantly higher diradical

character compared to the four-membered ring of analogous squaraines. This fundamental

difference manifests as a smaller singlet-triplet energy gap and a pronounced shift of optical

absorption into the NIR and SWIR regions for croconaines.

For professionals in drug development and bioimaging, this distinction is critical. While

squaraines are excellent fluorophores in the visible to short-wavelength NIR range,

croconaines offer access to longer wavelengths (>800 nm), which are highly desirable for

deep-tissue imaging and photothermal therapies due to reduced light scattering and tissue

autofluorescence. The choice between these two classes of dyes should therefore be guided

by the specific wavelength requirements of the intended application, with the understanding

that croconaines are intrinsically better suited for applications demanding longer wavelength

absorption, a direct consequence of their enhanced diradical character.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. Enhanced diradical nature in oxyallyl derivatives leads to near infra red absorption: a
comparative study of the squaraine and croconate dyes using computational techniques -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Croconaine dyes with intermediate diradical character exhibiting intense one- and two-
photon absorption in the short-wavelength infrared region - Journal of Materials Chemistry C
(RSC Publishing) DOI:10.1039/D5TC00973A [pubs.rsc.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b025663?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/311577361_Visible_absorbing_symmetrical_squaraine_and_croconine_dye_derivatives_A_comparative_computational_study
https://www.researchgate.net/publication/6404428_Enhanced_Diradical_Nature_in_Oxyallyl_Derivatives_Leads_to_Near_Infra_Red_Absorption_A_Comparative_Study_of_the_Squaraine_and_Croconate_Dyes_Using_Computational_Techniques
https://pubs.acs.org/doi/abs/10.1021/jp067410f
https://pubmed.ncbi.nlm.nih.gov/17417824/
https://pubmed.ncbi.nlm.nih.gov/17417824/
https://pubmed.ncbi.nlm.nih.gov/17417824/
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc00973a
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc00973a
https://pubs.rsc.org/en/content/articlehtml/2025/tc/d5tc00973a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. mdpi.com [mdpi.com]

7. Croconaine Dyes with Intermediate Diradical Character Exhibiting Intense One- and Two-
Photon Absorption in the Short-Wavelength Infrared Region | CoLab [colab.ws]

To cite this document: BenchChem. [A Comparative Guide to the Diradical Character of
Croconaines and Squaraines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025663#evaluating-the-diradical-character-of-
croconaines-vs-squaraines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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